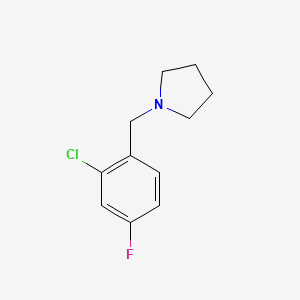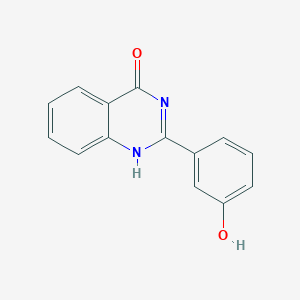
2-(3-hydroxyphenyl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-(3-hydroxyphenyl)-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of compounds similar to 2-(3-hydroxyphenyl)-1H-quinazolin-4-one often involves complex synthetic routes. These routes typically include multiple steps such as condensation reactions, cyclization, and purification processes. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical synthesis in reactors. These methods are designed to be cost-effective and efficient, often utilizing continuous flow processes and automated systems to ensure consistency and quality.
化学反応の分析
Types of Reactions
Compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions, such as temperature and pressure, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used
科学的研究の応用
Chemistry
In chemistry, compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials, pharmaceuticals, and agrochemicals.
Biology
In biology, these compounds are used in studies to understand biochemical pathways and mechanisms. They can act as probes or inhibitors to elucidate the function of specific enzymes or receptors.
Medicine
In medicine, compounds similar to this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In industry, these compounds are used in the manufacture of various products, including polymers, dyes, and coatings. Their unique chemical properties make them valuable in the production of high-performance materials.
作用機序
The mechanism of action of compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one involves their interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to a biological effect. The pathways involved can be complex and are often the subject of extensive research to fully understand their implications.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-hydroxyphenyl)-1H-quinazolin-4-one can be identified using databases like PubChem, which provide information on structurally related molecules. Examples of similar compounds include those with similar functional groups or core structures.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties. While it may share similarities with other compounds, its distinct arrangement of atoms and functional groups can result in unique reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its preparation, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for chemists, biologists, and industrial scientists. By understanding its properties and behavior, researchers can continue to explore its potential and develop new applications for this intriguing compound.
特性
IUPAC Name |
2-(3-hydroxyphenyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQFRPDUIBGED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7883283.png)

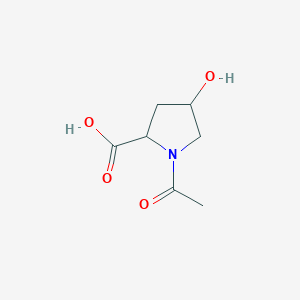
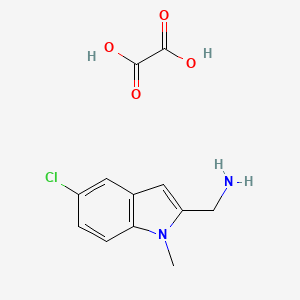
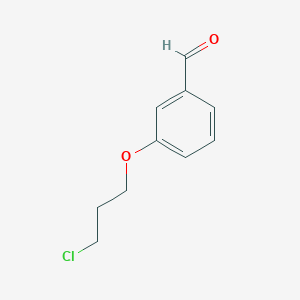
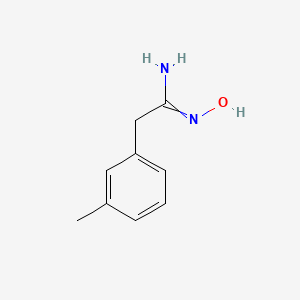


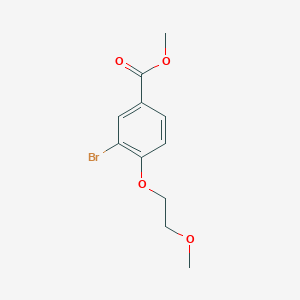

![[(3-Chlorophenyl)methyl]dimethylamine](/img/structure/B7883361.png)
